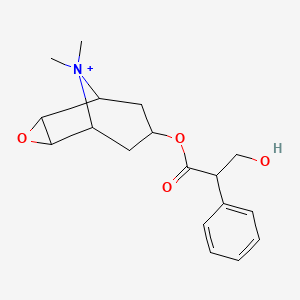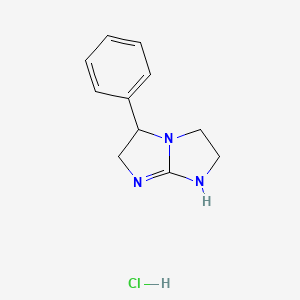
Imafen hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imafen hydrochloride is a compound with the chemical formula C11H14ClN3. It is an antidepressant that was patented in the mid-1970s by Janssen but was never marketed . This compound belongs to the class of imidazole derivatives, which are known for their versatile applications in medicine, synthetic chemistry, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Imafen hydrochloride, typically involves multicomponent reactions. One common method is the cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using various catalysts under green chemistry conditions . The reaction conditions often include mild temperatures and the use of environmentally friendly solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. Techniques such as flash vacuum pyrolysis and microreactor technology could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Imafen hydrochloride, like other imidazole derivatives, can undergo various chemical reactions, including:
Oxidation: Conversion of imidazole to imidazolone derivatives.
Reduction: Reduction of imidazole rings to form dihydroimidazoles.
Substitution: Nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, imidazolones, and dihydroimidazoles, which have diverse applications in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing other imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its antidepressant effects, although it was never marketed.
Industry: Utilized in the development of functional materials and catalysts
Mecanismo De Acción
The mechanism of action of Imafen hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical for mood regulation.
Comparación Con Compuestos Similares
Imafen hydrochloride can be compared with other imidazole derivatives such as:
Chlorpheniramine: An antihistamine used for allergy relief.
Meperidine: An opioid analgesic used for pain management.
Imidafenacin: An antispasmodic agent used to treat overactive bladder .
Uniqueness
What sets this compound apart is its specific structure and potential antidepressant properties, which were unique at the time of its patenting. its lack of market presence limits its practical applications compared to other well-studied imidazole derivatives .
Propiedades
Número CAS |
53361-29-8 |
|---|---|
Fórmula molecular |
C11H14ClN3 |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-4-9(5-3-1)10-8-13-11-12-6-7-14(10)11;/h1-5,10H,6-8H2,(H,12,13);1H |
Clave InChI |
OGFIMJLYLLFOPU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(CN=C2N1)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)
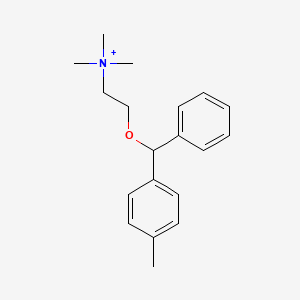
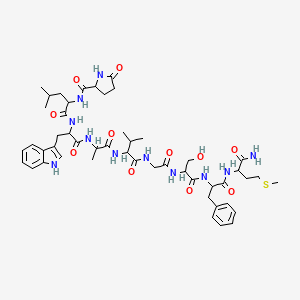
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B10795405.png)
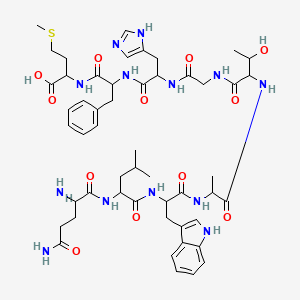
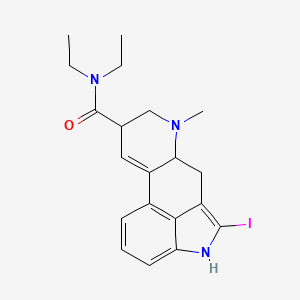
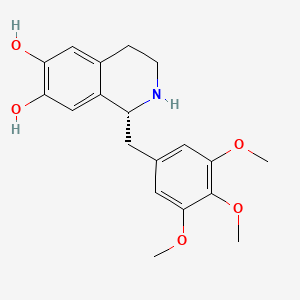
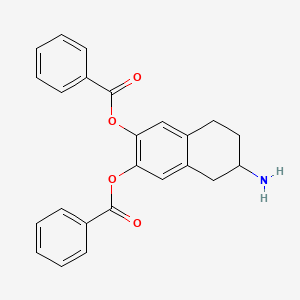
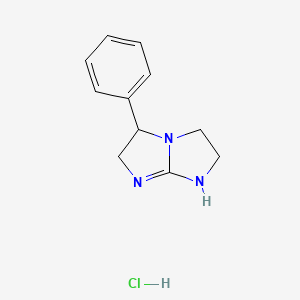
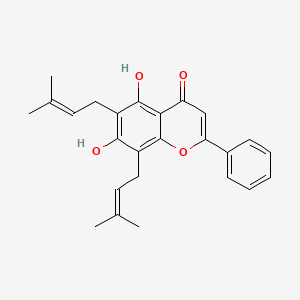
![[hydroxy-[[3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B10795475.png)
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid isopropyl ester](/img/structure/B10795481.png)
